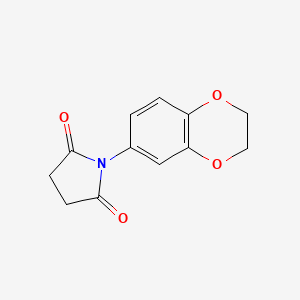

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

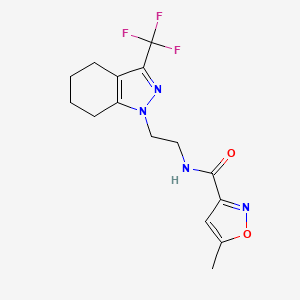

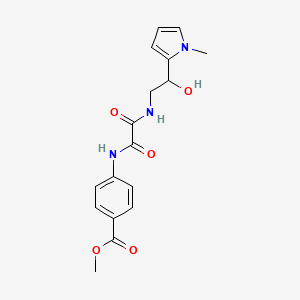

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione (1-PD) is a synthetic compound that has been widely studied due to its potential applications in the pharmaceutical, medical, and chemical industries. It is a derivative of the benzodioxin family and is a cyclic compound containing an oxygen atom at the center of its structure. 1-PD has been studied for its potential as a drug candidate, due to its ability to interact with biological systems in a variety of ways.

Aplicaciones Científicas De Investigación

Therapeutic Agents for Alzheimer’s Disease

This compound has been used in the synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease . The synthesis was triggered by reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .

Antibacterial Agents

The compound has been used in the synthesis of N-substituted benzenesulfonamide derivatives, which have shown potent antibacterial activity . The synthesized derivatives were screened for their antibacterial potential .

Enzyme Inhibitors

The synthesized derivatives of this compound have also been studied for their inhibitory activity against lipoxygenase enzyme . The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .

Biofilm Inhibition

This molecule was found to be the best antibacterial agent against B. subtilis, showing 60.04% bacterial biofilm growth inhibition . It was also the second most-active against E. coli .

Antiplatelet Activity

Isomers of the compound with the chemotype of phenoxyl methylene substituted on the 2,3-dihydro-1,4-dioxine ring exhibited potent in vitro antiplatelet activity . They also showed significantly improved metabolic stability in human liver microsomes .

Pharmacokinetic Profiles

One of the isomers also displayed good oral pharmacokinetic profiles , which is crucial for the effectiveness of a drug. This makes it a potential candidate for further drug development .

Propiedades

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c14-11-3-4-12(15)13(11)8-1-2-9-10(7-8)17-6-5-16-9/h1-2,7H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACBSORSWPTNNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Oxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3-carbaldehyde](/img/structure/B2360203.png)

![2-Ethyl-5-((3-methoxyphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360216.png)

![3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2360221.png)